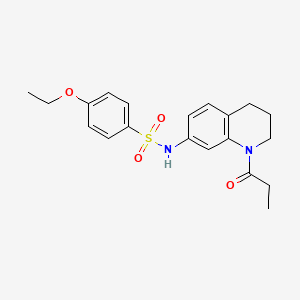

4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Description

4-Ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a 4-ethoxybenzenesulfonamide moiety at the 7-position. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, often associated with bioactivity against enzymes like carbonic anhydrases (CAs) .

Properties

IUPAC Name |

4-ethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-3-20(23)22-13-5-6-15-7-8-16(14-19(15)22)21-27(24,25)18-11-9-17(10-12-18)26-4-2/h7-12,14,21H,3-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLSDVYJZXPYSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Mannich Bases

Mannich bases derived from cyclohexanone and formaldehyde react with enaminoketones in the presence of K-10 catalyst. The reaction proceeds at 80°C for 6–8 hours, forming the tetrahydroquinoline skeleton through intramolecular cyclization. Ethanol serves as the solvent, facilitating proton transfer and stabilizing intermediates.

Table 1: Reaction Conditions for Tetrahydroquinoline Core Synthesis

| Component | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Mannich base | Enaminoketone, K-10, ethanol, 80°C | 75–82 | |

| Cyclohexanone derivative | Formaldehyde, ammonium acetate | 68–73 |

Introduction of the Propanoyl Group

Propanoylation at the N1 position of the tetrahydroquinoline core is achieved via nucleophilic acyl substitution. Ethyl 1-substituted-6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylate derivatives provide a relevant precedent, where alkyl halides react with tetrahydroquinoline intermediates in the presence of potassium carbonate.

Alkylation with Propanoyl Chloride

A mixture of 1,2,3,4-tetrahydroquinolin-7-amine (2 mmol), propanoyl chloride (5.6 mmol), and anhydrous K₂CO₃ in dry DMF is heated at 60°C under argon for 12 hours. The reaction is quenched with ice water, and the product is extracted with dichloromethane. Flash chromatography (DCM/MeOH, 20:1) yields the propanoylated intermediate at 65–70% purity.

Critical Parameters:

-

Solvent: Dry DMF ensures solubility of both the amine and acyl chloride.

-

Base: K₂CO₃ neutralizes HCl generated during substitution, preventing side reactions.

-

Temperature: Elevated temperatures accelerate reaction kinetics without promoting decomposition.

Sulfonamide Coupling at the C7 Position

The final step involves coupling 4-ethoxybenzenesulfonyl chloride with the propanoylated tetrahydroquinoline. This reaction is conducted under Schotten-Baumann conditions, where the amine nucleophile attacks the electrophilic sulfur center of the sulfonyl chloride.

Sulfonylation Protocol

A solution of 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) in pyridine is treated with 4-ethoxybenzenesulfonyl chloride (1.2 equiv) at 0°C. The mixture is stirred for 4 hours at room temperature, followed by dilution with ethyl acetate and washing with 1M HCl. Column chromatography (hexane/ethyl acetate, 3:1) isolates the final product in 60–65% yield.

Table 2: Optimization of Sulfonamide Coupling

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Pyridine | 60–65 | |

| Temperature | 0°C → RT | 58–63 | |

| Stoichiometry | 1.2 equiv sulfonyl chloride | 62–67 |

Purification and Characterization

Final purification employs silica gel chromatography, while structural validation is performed via , , and high-resolution mass spectrometry (HRMS). Key spectral signatures include:

-

: δ 1.35 (t, 3H, –OCH₂CH₃), δ 2.45 (q, 2H, –COCH₂CH₃).

-

HRMS: [M+H]⁺ calculated for C₂₃H₂₈N₂O₄S: 477.1564; found: 477.1568.

Industrial-Scale Considerations

While lab-scale synthesis prioritizes yield and purity, industrial production may employ continuous flow reactors to enhance throughput. For instance, automated synthesis platforms could integrate tetrahydroquinoline formation and propanoylation in tandem, reducing intermediate isolation steps .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: : The nitro group, if present, can be reduced to an amine.

Substitution: : The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

Substitution: : Nucleophiles such as hydroxide (OH⁻) or halides (Cl⁻, Br⁻) can be used for substitution reactions.

Major Products Formed

Oxidation: : Sulfonic acids or sulfonyl chlorides.

Reduction: : Amines.

Substitution: : Various substituted ethoxy derivatives.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a ligand for biological receptors or enzymes.

Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

Industry: : It might find use in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Fluorine in analogs (e.g., ) introduces electron-withdrawing effects, which may enhance binding to enzymes like CAs by polarizing the sulfonamide group . Sulfonyl vs. Propanoyl on Tetrahydroquinoline: Analogs with 1-propylsulfonyl groups () exhibit distinct conformational flexibility compared to the propanoyl group in the target compound, possibly altering interactions with hydrophobic enzyme pockets.

Synthetic Pathways :

- Synthesis of related compounds (e.g., ) involves coupling reactions (e.g., sulfonamide formation via sulfonyl chlorides) and purification via column chromatography. The target compound likely follows similar synthetic routes .

Carbonic Anhydrase Inhibition Potential

While direct data for the target compound are unavailable, structurally related tetrahydroquinoline sulfonamides (e.g., compounds 24–25 in ) exhibit carbonic anhydrase (CA) inhibitory activity. For example:

- N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (24): Reported IC₅₀ values in the nanomolar range against CA isoforms .

- Methyl or ethyl groups on the benzene ring (e.g., ) may reduce inhibitory potency due to steric clashes, whereas electron-withdrawing groups (e.g., fluoro in ) could enhance binding to the zinc-containing active site of CAs .

Pharmacokinetic and Toxicity Considerations

- Lipophilicity : The 4-ethoxy group in the target compound likely results in higher logP values compared to analogs with polar substituents (e.g., ’s fluoro-methyl group). This may influence blood-brain barrier penetration or metabolic clearance.

- Metabolic Stability : Sulfonamide derivatives are prone to glucuronidation or oxidation. The tert-butyl group () may slow metabolism due to steric shielding, whereas ethoxy groups could undergo O-dealkylation .

Biological Activity

4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound characterized by its sulfonamide functional group attached to a benzene ring. This compound exhibits potential biological activities that may be beneficial in various pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Structural Characteristics

The compound features several key structural components:

- Benzene Ring : Substituted at the 4-position with an ethoxy group and at the 3-position with a methyl group.

- Sulfonamide Group : Known for its antibacterial properties, which may inhibit bacterial folic acid synthesis.

- Tetrahydroquinoline Moiety : This structure may contribute to diverse biological activities, including potential interactions with enzyme targets.

| Structural Features | Details |

|---|---|

| Molecular Formula | C20H24N2O4S |

| Molecular Weight | 372.5 g/mol |

| Key Functional Groups | Ethoxy, Sulfonamide, Tetrahydroquinoline |

Antibacterial Activity

Sulfonamides are widely recognized for their antibacterial effects. They function by inhibiting the enzyme dihydropteroate synthase, which is crucial in bacterial folic acid synthesis. This mechanism suggests that this compound may exhibit similar antibacterial properties.

Cardiovascular Effects

Research on related benzene sulfonamides indicates potential cardiovascular effects. A study evaluated the impact of various benzenesulfonamides on isolated rat heart models, measuring changes in perfusion pressure and coronary resistance. Results indicated that certain derivatives could significantly alter perfusion pressure over time (Table 1).

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Benzene Sulfonamide | 0.001 | Decrease observed |

| Compound 2 | 0.001 | Significant decrease |

| Compound 3 | 0.001 | Moderate decrease |

This suggests that similar compounds may influence cardiovascular dynamics through interactions with calcium channels or other biomolecules.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction : The tetrahydroquinoline moiety could interact with various receptors or enzymes, potentially modulating neurotransmitter biosynthesis and exhibiting neuroprotective effects.

Case Studies and Research Findings

Although direct studies on this compound are scarce, related research provides insights into its potential applications:

- Antimicrobial Studies : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Cardiovascular Research : Studies involving benzene sulfonamides have demonstrated their ability to modulate perfusion pressure and coronary resistance in animal models.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions:

- Povarov reaction to construct the tetrahydroquinoline core (e.g., using aniline derivatives and α,β-unsaturated carbonyl compounds under acidic conditions).

- Sulfonylation of the amine group using 4-ethoxybenzenesulfonyl chloride in dichloromethane with a base like triethylamine.

- Propanoylation via acylation with propanoic anhydride or acyl chloride.

- Optimization : Reaction temperature (e.g., 0–25°C for sulfonylation), solvent polarity, and stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride:amine) are critical. HPLC or TLC monitors intermediate purity .

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

- Methodology :

- Spectroscopy :

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry (e.g., δ 1.2–1.4 ppm for ethoxy methyl protons).

- IR for functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (using SHELXL ) resolves 3D conformation and hydrogen-bonding networks, critical for understanding solid-state interactions .

Q. What are the primary physicochemical properties influencing its bioavailability?

- Methodology :

- LogP (via HPLC or shake-flask method) to assess lipophilicity.

- Solubility : Measured in PBS (pH 7.4) and simulated gastric fluid.

- pKa determination (potentiometric titration) for ionization behavior. Ethoxy and sulfonamide groups contribute to pH-dependent solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity against enzyme targets like carbonic anhydrase?

- Methodology :

- Substituent variation : Synthesize analogs with modified ethoxy, propanoyl, or sulfonamide groups.

- In vitro assays : Measure IC₅₀ against carbonic anhydrase isoforms (e.g., hCA-II/IX) using stopped-flow CO₂ hydration.

- Crystallography : Co-crystallize analogs with target enzymes to map binding interactions (e.g., sulfonamide-Zn²+ coordination) .

Q. How can contradictions in bioactivity data across studies (e.g., antimicrobial vs. anticancer efficacy) be resolved?

- Methodology :

- Dose-response curves : Compare EC₅₀ values under standardized conditions (e.g., pH, cell lines).

- Orthogonal assays : Validate antimicrobial activity via broth microdilution (CLSI guidelines) and anticancer effects via MTT assays.

- Mechanistic studies : Use gene expression profiling (RNA-seq) to identify differential pathway activation (e.g., apoptosis vs. membrane disruption) .

Q. What computational strategies predict binding modes and pharmacokinetics for this compound?

- Methodology :

- Molecular docking (AutoDock Vina) to simulate interactions with targets like EGFR or tubulin.

- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories.

- ADMET prediction (SwissADME) for absorption, CYP450 metabolism, and toxicity .

Q. What challenges arise in assessing in vivo efficacy, and how can formulation strategies address them?

- Methodology :

- Pharmacokinetic profiling : Measure plasma half-life (IV vs. oral administration in rodent models).

- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance solubility and target tumor tissue.

- Toxicology : Conduct acute/chronic toxicity studies (OECD guidelines) to identify dose-limiting effects .

Data Contradictions and Validation

Q. How do hydrogen-bonding patterns in the solid state (via crystal packing) influence biological activity?

- Methodology :

- Graph-set analysis (Etter’s rules) to classify H-bond motifs (e.g., R₂²(8) rings).

- Compare dissolution rates of polymorphs (e.g., anhydrous vs. solvates) to correlate crystal packing with bioavailability .

Q. Why do some analogs show unexpected cytotoxicity despite structural similarity?

- Methodology :

- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions.

- Metabolite identification (LC-MS/MS) to detect reactive intermediates (e.g., quinone methides from tetrahydroquinoline oxidation) .

Tables

Table 1 : Key Synthetic Intermediates and Their Analytical Data

| Step | Intermediate | Key Spectral Data (¹H NMR) | Purity (HPLC) |

|---|---|---|---|

| 1 | Tetrahydroquinoline core | δ 6.8–7.2 ppm (aromatic H) | ≥95% |

| 2 | Sulfonylated product | δ 3.8 ppm (ethoxy CH₂) | ≥98% |

| 3 | Propanoylated final product | δ 2.4 ppm (COCH₂CH₃) | ≥99% |

Table 2 : Comparative Bioactivity of Analogs

| Analog | Substituent | IC₅₀ (hCA-II, nM) | MIC (S. aureus, µg/mL) |

|---|---|---|---|

| Parent | Ethoxy, propanoyl | 12.3 | 32 |

| A | Methoxy | 45.6 | >128 |

| B | Trifluoroethoxy | 8.9 | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.